molecular formula C23H25ClO10 B12293421 Fenirofibrate Acyl-beta-D-glucuronide

Fenirofibrate Acyl-beta-D-glucuronide

Cat. No.: B12293421
M. Wt: 496.9 g/mol
InChI Key: UJNGWDHZBYRDRO-UHFFFAOYSA-N
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Description

A mixture of diastereomers refers to a combination of stereoisomers that are not related as mirror images. Unlike enantiomers, which are non-superimposable mirror images, diastereomers have different physical properties and are not mirror images of each other. These compounds are significant in various fields, including chemistry, biology, and medicine, due to their unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of diastereomers often involves the introduction of chiral centers into molecules. This can be achieved through various synthetic routes, including:

Industrial Production Methods

Industrially, diastereomers can be produced through large-scale asymmetric synthesis or by resolving racemic mixtures. High-performance liquid chromatography (HPLC) on chiral stationary phases is commonly used for the separation and purification of diastereomers .

Chemical Reactions Analysis

Types of Reactions

Diastereomers undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of diastereomers include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific diastereomer and the reaction conditions. For example, the bromination of trans-2-butene produces a meso diastereomer, while the same reaction with cis-2-butene yields a racemic mixture .

Scientific Research Applications

Diastereomers have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diastereomers depends on their specific molecular structure and the pathways they interact with. Generally, diastereomers can interact with different molecular targets, such as enzymes or receptors, leading to varied biological effects. The presence of multiple chiral centers allows for diverse interactions and mechanisms .

Comparison with Similar Compounds

Similar Compounds

Diastereomers can be compared with other stereoisomers, such as enantiomers and geometric isomers. Enantiomers are mirror images and have identical physical properties except for their optical activity, while diastereomers have different physical and chemical properties .

Uniqueness

The uniqueness of diastereomers lies in their distinct physical properties, such as melting points, boiling points, and solubilities. These differences make diastereomers valuable in various applications, including drug development and material science .

Conclusion

A mixture of diastereomers is a fascinating and complex topic with significant implications in various scientific fields

Properties

Molecular Formula

C23H25ClO10

Molecular Weight

496.9 g/mol

IUPAC Name

6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H25ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,15-19,21,25-28H,1-2H3,(H,29,30)

InChI Key

UJNGWDHZBYRDRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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